molecular formula C23H19ClN6O2 B2935075 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1207020-90-3

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2935075
CAS No.: 1207020-90-3
M. Wt: 446.9
InChI Key: VIMVHRUYPBORDV-UHFFFAOYSA-N
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Description

The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide features a complex polycyclic scaffold comprising fused pyrazolo-triazolo-pyrazine rings. Key structural attributes include:

  • A 4-chlorophenyl group at position 9, which is common in bioactive molecules due to its electron-withdrawing properties and metabolic stability.
  • An N-(2,6-dimethylphenyl)acetamide side chain, which enhances lipophilicity and may influence receptor binding or solubility.

Properties

IUPAC Name

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN6O2/c1-14-4-3-5-15(2)21(14)25-20(31)13-30-23(32)28-10-11-29-19(22(28)27-30)12-18(26-29)16-6-8-17(24)9-7-16/h3-12H,13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMVHRUYPBORDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, incorporating continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, would be crucial in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of the target compound with structurally related derivatives:

Compound Core Structure Key Substituents Reported Activity Synthesis Method Reference
Target Compound Pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine 9-(4-Chlorophenyl), N-(2,6-dimethylphenyl)acetamide Hypothesized: Enzyme inhibition/antimicrobial Likely involves cyclization of hydrazine precursors with chloroacetamide derivatives
4a : 2-(4-((4-Chlorophenyl)amino)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)acetonitrile Pyrazolo[3,4-d]pyrimidine 4-Chlorophenylamino, acetonitrile Antimicrobial (inferred from analogs) Reflux with aromatic amines in toluene/acetic acid
12 : 2-(4-(8-Amino-3-oxo-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Triazolo[4,3-a]pyrazine Phenoxyacetamide, 8-amino group Antioxidant conjugation potential Reaction of hydroxylated precursor with 2-chloroacetamide
16 : Antioxidant-conjugated triazolo[4,3-a]pyrazine derivative Triazolo[4,3-a]pyrazine 3,5-Di-tert-butyl-4-hydroxybenzamide Enhanced antioxidant activity Amide coupling with carboxylic acid using carbodiimide
18 : N-(4-(8-Amino-3-oxo-2-phenyl-triazolo[4,3-a]pyrazin-6-yl)phenyl)acrylamide Triazolo[4,3-a]pyrazine Acrylamide (polymerizable group) Potential for drug delivery systems Amidation with 3-chloropropionic acid
Key Observations:

Core Structure Complexity : The target compound’s fused pyrazolo-triazolo-pyrazine system is more complex than pyrazolo-pyrimidine (e.g., 4a ) or simpler triazolo-pyrazine cores (e.g., 12 ), which may affect ring strain and metabolic stability .

Substituent Effects: The 4-chlorophenyl group (shared with 4a) is associated with enhanced bioactivity in agrochemicals and antimicrobials .

Synthetic Routes : Most analogs are synthesized via cyclization (e.g., NaOH-mediated heterocyclization in ) or nucleophilic substitution (e.g., chloroacetamide reactions in ). The target compound likely follows similar pathways .

Physicochemical Properties

  • Lipophilicity: The dimethylphenyl-acetamide group likely enhances lipophilicity (logP >3) compared to hydrophilic derivatives like 12 (phenoxyacetamide).
  • Solubility: Polar substituents (e.g., amino groups in 12) improve aqueous solubility, whereas the target compound’s hydrophobic groups may limit bioavailability .

Biological Activity

The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule characterized by its unique structural framework that includes multiple heterocycles. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure

The molecular formula of this compound is C23H19ClN6O3 , with a molecular weight of 462.89 g/mol . The structure features several functional groups that contribute to its biological activity:

  • Pyrazolo[1,5-a]triazole core : This structural motif is often associated with various biological activities.
  • Chlorophenyl and dimethylphenyl substituents : These groups may enhance the compound's interaction with biological targets.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Initial findings indicate that it may interact with DNA, potentially intercalating within the double helix structure. This property could disrupt replication and transcription processes in cancer cells, making it a candidate for anticancer drug development .
  • Enzyme Inhibition : The unique combination of pyrazolo and triazolo structures may enhance interactions with various enzymes and receptors, modulating their activity and influencing cellular processes .
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties; hence, this compound may also exhibit such effects .

The mechanism of action likely involves binding to specific molecular targets such as enzymes or receptors involved in disease pathways. This binding can lead to activation or inhibition of these targets, resulting in various biological effects .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazolo-Triazolo Core : This step may involve cyclization reactions using appropriate reagents.
  • Substitution Reactions : These reactions introduce the chlorophenyl and dimethylphenyl groups onto the core structure.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are used to ensure purity .

Case Studies

Several studies have explored the biological activity of related compounds:

Compound NameBiological ActivityReference
Compound AAnticancer
Compound BAntimicrobial
Compound CEnzyme Inhibition

These studies highlight the potential therapeutic applications of compounds sharing structural motifs with this compound.

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Using α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) to form the pyrazolo-triazolo core .
  • Functionalization : Introducing substituents via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Characterization : Critical techniques include 1H/13C NMR for structural elucidation, IR spectroscopy for functional group verification, and mass spectrometry for molecular weight confirmation. For example, ¹H NMR signals at δ 7.2–8.1 ppm confirm aromatic protons, while carbonyl stretches in IR (~1700 cm⁻¹) validate the acetamide moiety .

Advanced: How can reaction yields be optimized using experimental design and heuristic algorithms?

Answer:

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify optimal conditions. For example, Bayesian optimization has outperformed manual approaches in flow chemistry setups for similar heterocycles .
  • Heuristic Algorithms : Genetic algorithms or simulated annealing can explore combinatorial reaction spaces efficiently. A study on pyrazolo-triazine derivatives achieved a 25% yield improvement using such methods .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related pyrazolo-benzothiazin derivatives .
  • High-resolution MS : Differentiates isotopic patterns to rule out impurities .

Advanced: How to address contradictions in reported biological activities of pyrazolo-triazolo analogs?

Answer:

  • Assay standardization : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular) .
  • Structural benchmarking : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) on target binding using molecular docking .

Basic: What are the key steps for synthesizing N-substituted derivatives of this compound?

Answer:

  • N-Alkylation/Arylation : Use alkyl halides or aryl boronic acids under Pd catalysis. For example, coupling with 2,6-dimethylphenyl groups requires Buchwald-Hartwig conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates pure products .

Advanced: How to analyze regioselectivity in cyclization steps during synthesis?

Answer:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via LC-MS to identify intermediate dominance. For example, triazolo-pyrazine formation favors the 1,2,4-triazole isomer under acidic conditions .
  • Computational modeling : DFT calculations (e.g., Gaussian09) predict transition state energies to rationalize regioselectivity .

Basic: What solvent systems are optimal for crystallization of this compound?

Answer:

  • Polar aprotic solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility for slow evaporation.
  • Mixed solvents : Ethanol/water (7:3) achieves high-purity crystals, as shown for pyrazolo-pyrimidinones .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives?

Answer:

  • Substituent libraries : Synthesize analogs with varying electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at the 4-chlorophenyl position .
  • Biological testing : Use dose-response curves (IC₅₀) in enzyme inhibition assays (e.g., kinase panels) to quantify potency shifts .

Basic: What are common impurities in the final product, and how are they removed?

Answer:

  • Byproducts : Unreacted intermediates (e.g., triazolo precursors) detected via TLC.
  • Purification : Size-exclusion chromatography or preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound .

Advanced: How to resolve discrepancies in melting points reported across studies?

Answer:

  • Polymorphism screening : Test crystallization conditions (e.g., cooling rate, solvent polarity) to identify stable polymorphs.
  • DSC/TGA analysis : Differential scanning calorimetry confirms thermal behavior, as seen in pyrazolo-pyridazine derivatives .

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